Comparative In Vitro Cytotoxicity: Titanocene Dichloride vs. Other Metallocene Dichlorides
Titanocene dichloride (TDC) demonstrates a distinct and quantifiable in vitro growth-inhibitory profile compared to its group 4 and group 5 congeners. In a standardized assay against Ehrlich ascites tumor (EAT) cells, TDC required a concentration of 5 × 10⁻⁴ mol/L to inhibit cellular growth, whereas vanadocene dichloride (VDC) achieved a similar effect at a 100-fold lower concentration of 5 × 10⁻⁶ mol/L. Molybdocene dichloride (MDC) was even less potent, requiring 10⁻³ mol/L, and zirconocene (ZDC) and hafnocene dichlorides (HDC) were ineffective at comparable levels [1].
| Evidence Dimension | Minimum concentration for significant growth inhibition in vitro |
|---|---|
| Target Compound Data | 5 × 10⁻⁴ mol/L (Titanocene dichloride) |
| Comparator Or Baseline | 5 × 10⁻⁶ mol/L (Vanadocene dichloride); 10⁻³ mol/L (Molybdocene dichloride); Ineffective (Zirconocene & Hafnocene dichlorides) |
| Quantified Difference | VDC is 100× more potent; TDC is 2× more potent than MDC. |
| Conditions | Ehrlich ascites tumor (EAT) cells cultured in vitro as permanently growing suspension cultures. |
Why This Matters
This data establishes TDC as a specific, moderately potent reference standard in metallocene cytotoxicity screens, essential for calibrating assays against more potent derivatives or alternative metals.
- [1] Köpf-Maier, P., et al. (1981). In vitro cell growth inhibition by metallocene dichlorides. Cancer Chemotherapy and Pharmacology, 5(4), 237-241. View Source
